3-hydroxy-4-pyridinecarboxaldehyde dimethyl acetal CAS number
3-hydroxy-4-pyridinecarboxaldehyde dimethyl acetal CAS number
An In-Depth Technical Guide to 3-Hydroxy-4-Pyridinecarboxaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-hydroxy-4-pyridinecarboxaldehyde, a pivotal heterocyclic building block in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis, and diverse applications, with a particular focus on its relevance in the creation of novel therapeutics.
Introduction: The Significance of the Pyridine Scaffold
Pyridine and its derivatives are fundamental scaffolds in the realm of drug design, renowned for their presence in a multitude of FDA-approved pharmaceuticals.[1] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in medicinal chemistry. Among these, 3-hydroxy-4-pyridinecarboxaldehyde (also known as 3-hydroxy-isonicotinaldehyde or HINA) emerges as a particularly versatile intermediate, offering multiple reaction sites for chemical modification.[2] Its structural similarity to Vitamin B6 has also made it a subject of interest in biochemical studies.[2]
Core Compound Profile: 3-Hydroxy-4-Pyridinecarboxaldehyde
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3-hydroxy-4-pyridinecarboxaldehyde is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 1849-54-3 | [3][4][5][6] |
| Molecular Formula | C₆H₅NO₂ | [3][4][5] |
| Molecular Weight | 123.11 g/mol | [2][3][5] |
| Appearance | Solid | [3] |
| Melting Point | 126–128 °C | [2] |
| Boiling Point | 323.8 °C at 760 mmHg | [4] |
| Density | 1.327 g/cm³ | [2][4] |
| IUPAC Name | 3-hydroxypyridine-4-carbaldehyde | [3][4][5] |
Spectroscopic and Electronic Properties
The spectroscopic characteristics of 3-hydroxy-4-pyridinecarboxaldehyde are of significant interest, particularly its fluorescent properties. In 2020, it was identified as the lowest molecular weight dye exhibiting green fluorescence.[2]
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Fluorescence: In aqueous solutions with a pH above 7.1, the anionic form of the compound exhibits an absorbance peak at 385 nm and an emission peak at 525 nm (green).[2] In acidic conditions, the fluorescence shifts towards blue and is less intense.[2] This "push-pull" fluorophore nature is a key feature.[2]
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Quantum Yield: The emission has a quantum yield of 15% with a lifetime of 1.0 ns.[2]
Synthesis and Derivatization
Established Synthesis of 3-Hydroxy-4-Pyridinecarboxaldehyde
The initial synthesis of 3-hydroxy-4-pyridinecarboxaldehyde was achieved in 1958.[2]
Protocol: Oxidation of 3-Hydroxy-4-pyridinemethanol
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Reactant: 3-hydroxy-4-pyridinemethanol
-
Oxidizing Agent: Manganese dioxide (MnO₂)
-
Rationale: This method employs a mild and selective oxidizing agent to convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid. The heterogeneity of MnO₂ simplifies workup, as it can be removed by filtration.
-
Procedure:
-
Suspend 3-hydroxy-4-pyridinemethanol in a suitable inert solvent (e.g., chloroform, dichloromethane).
-
Add an excess of activated manganese dioxide.
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture to remove the manganese dioxide.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
-
The Role of the Dimethyl Acetal Derivative
In multi-step syntheses, it is often necessary to protect the reactive aldehyde group of 3-hydroxy-4-pyridinecarboxaldehyde to prevent unwanted side reactions. The formation of a dimethyl acetal is a common and effective protection strategy.
Conceptual Workflow for Acetal Protection
Caption: Protection and deprotection of the aldehyde group.
Protocol: Formation of 3-hydroxy-4-pyridinecarboxaldehyde dimethyl acetal
-
Reactants: 3-hydroxy-4-pyridinecarboxaldehyde, methanol (in excess, acts as both reagent and solvent).
-
Catalyst: A catalytic amount of a strong acid (e.g., anhydrous HCl, p-toluenesulfonic acid).
-
Rationale: The acid catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is reversible, and the use of excess methanol drives the equilibrium towards the acetal product.
-
Procedure:
-
Dissolve 3-hydroxy-4-pyridinecarboxaldehyde in anhydrous methanol.
-
Add the acid catalyst and stir the mixture at room temperature. The reaction may require gentle heating.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate).
-
Remove the excess methanol under reduced pressure.
-
The resulting crude product can be purified by distillation or chromatography.
-
Applications in Drug Discovery and Beyond
The pyridine scaffold is a cornerstone of modern medicinal chemistry, and 3-hydroxy-4-pyridinecarboxaldehyde serves as a key starting material for a wide range of therapeutic agents.[1]
Metal Chelators and 3-Hydroxy-4-Pyridinones
Derivatives of this aldehyde, particularly 3-hydroxy-4-pyridinones, are potent metal chelators.[7] These compounds have been extensively investigated for their ability to sequester metal ions like iron (Fe³⁺) and aluminum (Al³⁺), which is crucial in the treatment of metal overload disorders.[7][8] Some have also shown potential as anticancer, antidiabetic, and antibacterial agents.[7][9]
Building Block for Bioactive Molecules
The aldehyde functional group is a versatile handle for constructing more complex molecules through reactions such as:
-
Reductive Amination: To synthesize various substituted amines.
-
Wittig Reaction: To form alkenes.
-
Condensation Reactions: To create imines (Schiff bases) and other heterocyclic systems.[10][11]
These synthetic routes have been employed to develop compounds with potential applications as:
-
Antimalarial agents [10]
Fluorescent Probes
Given its intrinsic fluorescence, 3-hydroxy-4-pyridinecarboxaldehyde and its derivatives have potential as water-soluble, low molecular weight fluorescent probes for biological systems. For instance, it has been utilized to detect and quantify cysteine in aqueous solutions.[2]
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount when handling 3-hydroxy-4-pyridinecarboxaldehyde.
-
Hazards: The compound is harmful if swallowed or inhaled, and causes skin and eye irritation.[3][5] It may also cause respiratory irritation.[3][5]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[12][13]
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[12][14] Avoid breathing dust, fumes, or vapors.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14][15]
Conclusion
3-Hydroxy-4-pyridinecarboxaldehyde is a high-value chemical intermediate with a rich and expanding role in scientific research, particularly in the field of drug discovery. Its versatile reactivity, coupled with the favorable biological properties of the 3-hydroxypyridine scaffold, ensures its continued importance as a building block for novel therapeutics and functional materials. The strategic use of its protected forms, such as the dimethyl acetal, further enhances its synthetic utility. A thorough understanding of its properties, synthesis, and safe handling is crucial for unlocking its full potential in the laboratory.
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